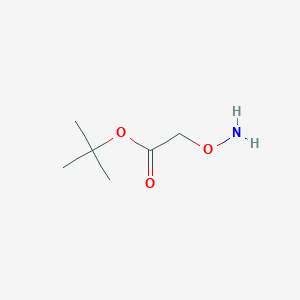

tert-Butyl 2-(aminooxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminooxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)4-9-7/h4,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJGKTHZWIGRJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512943 |

Source

|

| Record name | tert-Butyl (aminooxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56834-02-7 |

Source

|

| Record name | tert-Butyl (aminooxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl 2-(aminooxy)acetate: Properties, Reactivity, and Applications in Bioconjugation

Executive Summary

tert-Butyl 2-(aminooxy)acetate is a bifunctional chemical reagent of significant interest to researchers in drug development, chemical biology, and materials science. Its structure uniquely combines a nucleophilic aminooxy group with a sterically hindered tert-butyl ester. This configuration allows for a two-stage reactivity profile: the aminooxy moiety facilitates highly selective covalent bond formation with carbonyl compounds (aldehydes and ketones) via oxime ligation, while the tert-butyl ester serves as a robust, acid-labile protecting group for the carboxylic acid. These features make it an invaluable linker for conjugating biomolecules, creating advanced drug delivery systems like Antibody-Drug Conjugates (ADCs), and functionalizing surfaces and polymers. This guide provides a detailed examination of its chemical properties, core reactivity, and established protocols for its application.

Physicochemical Properties

The utility of this compound in complex synthetic environments begins with its fundamental physical and chemical characteristics. These properties dictate its solubility, stability, and handling requirements.

2.1 Identification

2.2 Physical and Chemical Data

The key physicochemical data for this compound are summarized in the table below. The compound is typically supplied as a liquid with purity levels of 98% or higher.[3][6]

| Property | Value | Source |

| Physical Form | Colorless to Yellow Liquid | [6] |

| Boiling Point | 210 °C | [1] |

| Density | 1.042 g/cm³ | [1] |

| Flash Point | 77 °C | [1] |

| Topological Polar Surface Area (TPSA) | 61.55 Ų | [3] |

| LogP | 0.2184 | [3] |

Core Chemical Reactivity: The Mechanistic Basis of its Utility

The functionality of this compound is rooted in the distinct and orthogonal reactivity of its two primary functional groups.

3.1 The Nucleophilic Aminooxy Moiety and Oxime Ligation The terminal aminooxy group (H₂N-O–) is the cornerstone of this reagent's utility in bioconjugation. It acts as a potent nucleophile that reacts specifically and efficiently with electrophilic carbonyl groups, namely aldehydes and ketones, to form a highly stable oxime ether bond.[7][8][9] This reaction, known as oxime ligation, is classified as a bioorthogonal reaction, meaning it proceeds under mild, aqueous conditions without interfering with or being affected by the vast majority of biological functional groups.[7][8] This high degree of chemoselectivity is critical for its use in complex biological systems.[8] The reaction is often catalyzed by aniline or its derivatives at a slightly acidic pH (typically 4.5-5.5) to accelerate the formation of the oxime bond.[7][8]

3.2 The tert-Butyl Ester Protecting Group The carboxylic acid is masked as a tert-butyl (tBu) ester. This group serves two primary purposes:

-

Inertness: It prevents the carboxylate from engaging in unwanted side reactions, such as amide bond formation when used in peptide synthesis or other coupling reactions.[10]

-

Orthogonal Deprotection: The tBu group is exceptionally stable under neutral and basic conditions but can be cleanly and efficiently cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[10] This allows for the selective unmasking of the carboxylic acid at a desired stage of the synthesis, which can then be used for subsequent conjugation steps.

Applications in Research and Drug Development

The unique reactivity of this compound makes it a versatile tool for creating complex molecular architectures.

4.1 Bioconjugation and Chemical Ligation This reagent is a fundamental building block for conjugating diverse molecular entities.[11][12] It can link peptides to polymers, attach signaling molecules to surfaces, or create probes for studying protein-glycan interactions.[8][11] The PEGylated derivatives of aminooxy acetate are particularly valuable in drug delivery, as the PEG spacer enhances solubility and pharmacokinetic properties.[]

4.2 Development of Antibody-Drug Conjugates (ADCs) In the field of oncology, ADCs represent a major therapeutic modality. This compound serves as a critical component of the linker technology connecting a cytotoxic drug to a monoclonal antibody. The workflow involves introducing a carbonyl group onto the antibody, conjugating an aminooxy-functionalized drug, and then potentially modifying the linker further.

Experimental Protocols & Handling

5.1 Storage and Handling To maintain its integrity, this compound should be stored at 2-8°C under an inert atmosphere of nitrogen or argon and protected from light.[3] The material is typically shipped in cold packs to preserve stability during transit.[6]

5.2 Protocol: General Procedure for Oxime Ligation This protocol provides a self-validating system for conjugating an aldehyde-containing biomolecule with this compound.

-

Preparation of Reagents:

-

Dissolve the aldehyde-functionalized substrate (e.g., a protein) in a suitable aqueous buffer (e.g., 100 mM sodium acetate, pH 4.7).

-

Prepare a stock solution of this compound (e.g., 100 mM in DMSO or water).

-

Prepare a fresh stock solution of aniline catalyst (e.g., 200 mM in DMSO).

-

-

Reaction Setup:

-

To the buffered solution of the substrate, add this compound to a final concentration of 5-10 molar equivalents relative to the substrate.

-

Add the aniline catalyst to a final concentration of 10-20 mM.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature or 37°C for 2-12 hours. The progress can be monitored by analytical techniques such as LC-MS to confirm the mass shift corresponding to the addition of the linker.

-

-

Purification:

-

Remove excess reagents and byproducts by a suitable method for the substrate, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

-

-

Validation:

-

Confirm the successful conjugation and purity of the final product by LC-MS and/or SDS-PAGE analysis.

-

5.3 Protocol: Deprotection of the tert-Butyl Ester This procedure describes the removal of the tert-butyl group to reveal the free carboxylic acid.

-

Reaction Setup:

-

Lyophilize or evaporate the solvent from the purified oxime-linked conjugate to dryness.

-

Prepare a cleavage cocktail, typically consisting of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.

-

-

Deprotection:

-

Add the cold cleavage cocktail to the dried conjugate and incubate on ice for 1-2 hours.

-

-

Work-up:

-

Remove the TFA by evaporation under a stream of nitrogen.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and repeat the ether wash to remove residual scavengers.

-

-

Validation:

-

Dry the final product under vacuum and confirm complete deprotection by mass spectrometry, observing the mass loss corresponding to the tert-butyl group (56 Da).

-

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[6]

| Hazard Category | GHS Pictogram | Code | Description |

| Flammability | Flame (GHS02) | H225 | Highly flammable liquid and vapor |

| Acute Toxicity (Oral) | Exclamation Mark (GHS07) | H302 | Harmful if swallowed |

| Signal Word | Danger |

Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn. All handling should be performed in a well-ventilated fume hood.[14]

Conclusion

This compound is a powerful and versatile bifunctional linker. Its reliable and chemoselective oxime ligation chemistry, combined with a robust and orthogonally-cleavable protecting group, provides researchers and drug developers with a precise tool for constructing complex, functional molecular conjugates. A thorough understanding of its properties and reactivity is essential for leveraging its full potential in applications ranging from fundamental biological research to the development of next-generation therapeutics.

References

Sources

- 1. This compound | 56834-02-7 [amp.chemicalbook.com]

- 2. This compound | 56834-02-7 [amp.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 56834-02-7 [sigmaaldrich.com]

- 5. 56834-02-7|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | 56834-02-7 [sigmaaldrich.com]

- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tert-Butyl Esters [organic-chemistry.org]

- 11. Buy this compound | 56834-02-7 [smolecule.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(aminooxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing tert-butyl 2-(aminooxy)acetate, a valuable bifunctional molecule widely utilized in bioconjugation, medicinal chemistry, and materials science. Its utility stems from the presence of a reactive aminooxy group for oxime ligation and a tert-butyl ester, which can be readily deprotected to reveal a carboxylic acid for further functionalization. This document details two robust synthetic strategies, offering step-by-step protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the most suitable method for their specific application.

Introduction

This compound is a key building block in chemical biology and drug development. The aminooxy functionality allows for the chemoselective formation of stable oxime bonds with aldehydes and ketones, a cornerstone of bioconjugation techniques for labeling proteins, carbohydrates, and other biomolecules.[1] The tert-butyl ester group serves as a protecting group for the carboxylic acid, enabling orthogonal functionalization or controlled release under acidic conditions. This guide explores the primary synthetic routes to this versatile compound, focusing on practical and scalable methodologies.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic disconnections guide the synthesis of this compound. The first approach involves the O-alkylation of a protected hydroxylamine derivative with a tert-butyl haloacetate. The second strategy relies on the alkylation of N-hydroxyphthalimide, followed by deprotection of the phthalimide group.

Diagram of Synthetic Strategies

Caption: Retrosynthetic approaches to this compound.

Pathway 1: O-Alkylation of N-Boc-Hydroxylamine

This pathway is a highly efficient and common method for the synthesis of O-substituted hydroxylamines.[2] It involves a two-step sequence: the O-alkylation of N-tert-butoxycarbonyl (Boc)-hydroxylamine with tert-butyl bromoacetate, followed by the acidic deprotection of the N-Boc group.

Diagram of Pathway 1

Caption: Workflow for the synthesis via N-Boc-hydroxylamine.

Step 1.1: Synthesis of N-Boc-Hydroxylamine

The starting material, N-Boc-hydroxylamine, is readily prepared from hydroxylamine hydrochloride and di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3][4]

Experimental Protocol:

-

To a stirred solution of hydroxylamine hydrochloride (1.0 eq.) in a suitable solvent such as a mixture of water and dioxane, add a base like potassium carbonate (2.0 eq.) at room temperature.

-

After stirring for a short period to allow for the neutralization of the hydrochloride salt, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise.

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up by extracting the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-hydroxylamine, which can often be used in the next step without further purification.

Step 1.2: O-Alkylation of N-Boc-Hydroxylamine

This step involves the nucleophilic attack of the oxygen atom of N-Boc-hydroxylamine on the electrophilic carbon of tert-butyl bromoacetate.

Experimental Protocol:

-

Dissolve N-Boc-hydroxylamine (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as cesium carbonate or potassium carbonate (1.5 eq.), to the solution and stir for a short period to deprotonate the hydroxyl group.

-

Add tert-butyl bromoacetate (1.1 eq.) dropwise to the reaction mixture at room temperature.[5]

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, as monitored by TLC.

-

After the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-O-(tert-butoxycarbonylmethyl)hydroxylamine.

Step 1.3: N-Boc Deprotection

The final step is the removal of the N-Boc protecting group under acidic conditions to yield the target compound.[6]

Experimental Protocol:

-

Dissolve the purified N-Boc-O-(tert-butoxycarbonylmethyl)hydroxylamine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.) or a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane), to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting crude product can be purified by recrystallization or by conversion to its hydrochloride salt for easier handling and storage.

Pathway 2: Synthesis via N-Hydroxyphthalimide

An alternative and also widely used strategy employs N-hydroxyphthalimide as a hydroxylamine surrogate. This method involves the O-alkylation of N-hydroxyphthalimide with tert-butyl bromoacetate, followed by the cleavage of the phthalimide group.

Diagram of Pathway 2

Caption: Workflow for the synthesis via N-hydroxyphthalimide.

Step 2.1: O-Alkylation of N-Hydroxyphthalimide

The acidic proton of the hydroxyl group of N-hydroxyphthalimide can be removed by a base, and the resulting nucleophile readily reacts with tert-butyl bromoacetate.

Experimental Protocol:

-

Suspend N-hydroxyphthalimide (1.0 eq.) in a polar aprotic solvent like DMF or acetone.

-

Add a base such as potassium carbonate or triethylamine (1.2 eq.) and stir the mixture at room temperature for 15-30 minutes.

-

Add tert-butyl bromoacetate (1.1 eq.) to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the starting material is consumed, as indicated by TLC analysis.

-

After cooling to room temperature, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up by dissolving the residue in an organic solvent and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by recrystallization or column chromatography to yield N-(tert-butoxycarbonylmethoxy)phthalimide.

Step 2.2: Phthalimide Deprotection

The removal of the phthalimide group is a critical step. While traditional methods use hydrazine, which can be harsh, milder alternatives are available.[7][8]

Experimental Protocol (Mild Deprotection):

-

Dissolve N-(tert-butoxycarbonylmethoxy)phthalimide (1.0 eq.) in a mixture of 2-propanol and water.

-

Add sodium borohydride (NaBH₄) (5.0 eq.) portion-wise to the stirred solution at room temperature.

-

Stir the reaction for 24 hours at room temperature.

-

Carefully add glacial acetic acid to quench the excess NaBH₄ and then heat the mixture to 80 °C for 2 hours.[7]

-

After cooling, the product can be isolated by an appropriate work-up, which may involve ion-exchange chromatography to remove the phthalide byproduct and isolate the free aminooxy compound.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (N-Boc-Hydroxylamine) | Pathway 2 (N-Hydroxyphthalimide) |

| Starting Materials | Hydroxylamine hydrochloride, Boc₂O, tert-butyl bromoacetate | N-hydroxyphthalimide, tert-butyl bromoacetate |

| Number of Steps | 2 (from N-Boc-hydroxylamine) | 2 |

| Key Intermediates | N-Boc-O-(tert-butoxycarbonylmethyl)hydroxylamine | N-(tert-butoxycarbonylmethoxy)phthalimide |

| Deprotection | Acidic cleavage of N-Boc group | Reductive cleavage of phthalimide group |

| Advantages | - High yields- Clean reactions- Milder final deprotection | - Readily available starting material- Stable intermediate |

| Disadvantages | - N-Boc-hydroxylamine can be unstable | - Phthalimide deprotection can be harsh- Byproduct removal can be challenging |

Conclusion

Both presented pathways offer reliable and effective methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher, including scale, available reagents, and tolerance of downstream applications to potential impurities. The N-Boc-hydroxylamine route is often favored for its cleaner deprotection step, while the N-hydroxyphthalimide pathway provides a robust alternative with a readily accessible starting material. Careful execution of the detailed protocols provided in this guide will enable the successful synthesis of this important chemical tool for a wide range of scientific endeavors.

References

- Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.

- Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096.

- Cheraiet, Z., Ouarna, S., Hessainia, S., Berredjem, M., & Aouf, N. E. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 4(3), 213-220.

- Supporting Inform

-

Wikipedia contributors. (2023). Tert-butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chem-Impex International. (n.d.). N,O-Bis(tert-butoxycarbonyl)hydroxylamine. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). Supporting Information.

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

- Moore, D. A. (n.d.).

- Aitken, R. A., Cordes, D. B., & Slawin, A. M. Z. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank, 2023(3), M1728.

- ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.

-

Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. Retrieved from [Link]

- Organic & Biomolecular Chemistry. (2023). A relevant article. The Royal Society of Chemistry.

- ResearchGate. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine).

- Google Patents. (n.d.). CN102659588A - Synthesis method of tert-butyl bromoacetate.

- PubMed. (2010). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids.

- Organic Syntheses. (n.d.). [ - 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S*),4β]]-].

-

PubChem. (n.d.). tert-butyl N-hydroxycarbamate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]

Introduction: The Strategic Role of a Versatile Bifunctional Linker

An In-Depth Technical Guide to tert-Butyl 2-(aminooxy)acetate (CAS: 56834-02-7)

In the landscape of modern drug development and chemical biology, the precise and stable connection of molecular entities is paramount. This compound has emerged as a cornerstone bifunctional linker, prized for its unique combination of a highly reactive, nucleophilic aminooxy group and an acid-labile tert-butyl protected carboxyl group. This structure provides a robust platform for sequential or orthogonal conjugation strategies, making it an invaluable tool for researchers constructing complex biomolecules, from antibody-drug conjugates (ADCs) to sophisticated molecular probes.[1]

This guide offers an in-depth exploration of the core chemistry, strategic applications, and field-proven protocols for this compound. It is designed to equip researchers, chemists, and drug development professionals with the technical understanding necessary to leverage this reagent's full potential, moving beyond simple procedural steps to a deeper comprehension of the causality behind its application.

Core Chemical and Physical Characteristics

Understanding the fundamental properties of a reagent is the first step toward its successful implementation. This compound is a colorless to yellow liquid that requires careful handling and storage to maintain its reactivity.

| Property | Value | Source(s) |

| CAS Number | 56834-02-7 | [2][3] |

| Molecular Formula | C₆H₁₃NO₃ | [3] |

| Molecular Weight | 147.17 g/mol | [2][3] |

| Physical Form | Colorless to Yellow Liquid | [2] |

| Purity | Typically ≥98% | [2][3] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [2][3] |

| SMILES | CC(C)(C)OC(=O)CON | [3] |

| InChI Key | MXJGKTHZWIGRJG-UHFFFAOYSA-N | [2] |

Handling and Safety Precautions: this compound should be handled in a well-ventilated area, preferably a fume hood.[4] Users must wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[4] Avoid breathing fumes and wash hands thoroughly after handling.[4] Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.[4]

The Chemistry of Application: Reactivity and Mechanisms

The utility of this compound stems from its two distinct functional ends: the aminooxy group and the tert-butyl ester. The strategic application of this molecule relies on understanding the specific reactivity and cleavage conditions of each.

The Aminooxy Moiety: Bioorthogonal Oxime Ligation

The primary function of the aminooxy group (H₂N-O-) is to react with carbonyls (aldehydes or ketones) to form a stable oxime bond. This reaction is a cornerstone of "click chemistry" and is highly valued for its bioorthogonality—the ability to proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[5][6][7]

Mechanism of Action: The oxime ligation is a nucleophilic addition-elimination reaction. The highly nucleophilic aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then dehydrates to yield the stable oxime conjugate. The reaction is often catalyzed by aniline or its derivatives at a slightly acidic pH (typically 4.5-5.5).[5][6]

Core Applications in Drug Discovery and Bioconjugation

The unique bifunctional nature of this compound makes it a versatile building block in several high-value research areas.

Antibody-Drug Conjugate (ADC) Linkers

ADCs are a powerful class of therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. [8]The linker connecting these two components is critical for the ADC's stability, efficacy, and safety. [][10]this compound is an ideal starting point for constructing these linkers. For instance, an aldehyde can be engineered into an antibody's glycan structure, which can then be selectively targeted by the aminooxy group. Following this conjugation, the t-butyl group is removed, and the resulting free carboxyl group is used to attach the cytotoxic payload. [11]

Peptide Modification and Labeling

Peptides are frequently modified to enhance their therapeutic properties or to attach probes for research purposes. [12]this compound allows for the precise installation of a latent carboxylic acid at a specific site on a peptide (e.g., at an N-terminal serine converted to an aldehyde). This carboxylate can then be used to attach polyethylene glycol (PEG) chains to improve pharmacokinetics, fluorescent dyes for imaging, or other functional moieties. []

General Bioconjugation and Probe Synthesis

Beyond ADCs and peptides, this reagent is broadly used to connect different molecular classes. [1]It can serve as a building block to create probes for studying protein-glycan interactions or to functionalize biomaterials and nanoparticles for targeted delivery applications. [1][]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, providing a logical workflow with clear endpoints.

Protocol 1: General Oxime Ligation with an Aldehyde-Modified Peptide

This protocol details the conjugation of this compound to a peptide containing an aldehyde functional group.

-

Peptide Preparation: Dissolve the aldehyde-containing peptide in an appropriate buffer. A common choice is 100 mM sodium acetate buffer, pH 4.7. The final peptide concentration should typically be in the 1-10 mg/mL range.

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in an organic co-solvent like DMSO or DMF. Also, prepare a stock solution of an aniline catalyst (e.g., 200 mM p-anisidine) in the same co-solvent.

-

Reaction Setup: To the peptide solution, add this compound from the stock solution to a final concentration of 5-10 molar equivalents relative to the peptide.

-

Catalysis: Add the aniline catalyst to the reaction mixture to a final concentration of 10-20 mM. The use of a catalyst significantly accelerates the reaction. [6]5. Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours. For less reactive ketones, longer reaction times or slight heating (e.g., 37°C) may be required. [14]6. Monitoring: Track the reaction progress using LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide plus 129.16 Da (the mass of the conjugated moiety minus water).

-

Purification: Once the reaction is complete, purify the resulting oxime-linked conjugate using reverse-phase HPLC (RP-HPLC) to remove excess reagents and catalyst.

Protocol 2: Acidic Deprotection of the tert-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid.

-

Safety First: Perform this procedure in a certified chemical fume hood. Trifluoroacetic acid (TFA) is highly corrosive and volatile. Wear acid-resistant gloves, lab coat, and chemical splash goggles.

-

Preparation: Lyophilize the purified conjugate from Protocol 1 to obtain a dry powder.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to quench the tert-butyl cation and prevent side reactions.

-

Reaction: Add the cold cleavage cocktail to the lyophilized peptide (e.g., 1 mL per 10-20 mg of peptide) and gently swirl to dissolve.

-

Incubation: Let the reaction stand at room temperature for 1-2 hours.

-

TFA Removal: Remove the TFA by precipitating the deprotected product in cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash 2-3 times to remove residual TFA.

-

Drying and Verification: Dry the final product under a stream of nitrogen or in a vacuum desiccator. Verify the deprotection by LC-MS, observing a mass decrease of 56.07 Da corresponding to the loss of the C₄H₈ fragment.

Workflow: Two-Step Conjugation for ADC Synthesis

This workflow illustrates how the protocols can be combined to link an antibody (Ab) to a drug.

Conclusion

This compound is more than a simple chemical; it is a strategic enabler for creating complex, functional biomolecules. Its robust, orthogonal functionalities provide a logical and controllable platform for sequential bioconjugation. By understanding the distinct chemistry of its aminooxy and protected carboxyl groups, researchers in drug development and chemical biology can design and execute elegant and efficient synthetic strategies, accelerating the development of next-generation therapeutics and research tools.

References

-

Recochem Inc. Tert Butyl Acetate - SAFETY DATA SHEET. [Link]

-

PubChem. Tert-butyl 2-(2-aminoethoxy)acetate. [Link]

-

Remetz, J., et al. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of Peptide Science, 23(1), 13-15. [Link]

-

ChemCentral. TERT BUTYL ACETATE Safety Data Sheet. [Link]

-

PubChem. Tert-butyl 2-(tert-butylamino)acetate. [Link]

-

NIC Industries. Safety Data Sheet: Tert-butyl acetate. [Link]

-

Rannes, J. B., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(31), 9133-9139. [Link]

-

Rannes, J. B., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]

- Google Patents. Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

-

López-Alonso, J. P., et al. (2015). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 63(2), 177-189. [Link]

-

Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Royal Society of Chemistry. [Link]

-

ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]

-

Pireddu, R., et al. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2848. [Link]

-

Organic Chemistry Portal. tert-Butyl Ethers. [Link]

-

Agarwal, P., & Bertozzi, C. R. (2015). Current ADC Linker Chemistry. Pharmaceutical Research, 32(11), 3526-3540. [Link]

-

PubChem. tert-Butyl acetate. [Link]

-

Wise, D. R., & Thompson, C. B. (2010). Targeting Glutamine Metabolism in Breast Cancer with Aminooxyacetate. Cancer Cell, 18(4), 307-309. [Link]

-

Clutch Prep. Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]

-

ResearchGate. The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. [Link]

-

Singh, I., et al. (2024). Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. Journal of Nanobiotechnology, 22(1), 2. [Link]

-

Kluck, R. M., et al. (2020). Discovery, development and application of drugs targeting BCL-2 pro-survival proteins in cancer. Biochemical Journal, 477(14), 2509-2531. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

PubMed. Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. [Link]

Sources

- 1. Buy this compound | 56834-02-7 [smolecule.com]

- 2. This compound | 56834-02-7 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. aksci.com [aksci.com]

- 5. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

tert-Butyl 2-(aminooxy)acetate molecular weight

An In-depth Technical Guide to tert-Butyl 2-(aminooxy)acetate: A Versatile Linker for Modern Drug Development

Authored by: A Senior Application Scientist

Abstract

In the landscape of advanced drug development and chemical biology, the rational design of molecular architecture is paramount. Bifunctional linkers are critical components in this endeavor, enabling the precise conjugation of distinct molecular entities to create novel therapeutic and diagnostic agents. This guide provides an in-depth technical overview of this compound, a versatile heterobifunctional linker. We will delve into its core physicochemical properties, synthesis, and reactivity, with a strong focus on its practical applications in bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique capabilities in their work.

Core Properties of this compound

This compound is a valuable reagent characterized by two key functional moieties: a nucleophilic aminooxy group and a sterically hindered tert-butyl ester. The aminooxy group provides a chemoselective handle for reaction with carbonyls (aldehydes and ketones), while the tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions. This dual functionality makes it an ideal building block for multi-step synthetic strategies.

Table 1: Physicochemical and Safety Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO₃ | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| CAS Number | 56834-02-7 | [1][2] |

| Appearance | Colorless to Yellow Liquid | [3] |

| Purity | ≥98% (Typical) | [1][3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [2] |

| Synonyms | tert-Butyl aminooxyacetate | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, DMSO) | |

| Hazard Statements | H225 (Highly flammable liquid and vapor), H302 (Harmful if swallowed) | [2] |

| Signal Word | Danger | [2] |

The Chemistry of a Versatile Linker

Understanding the synthesis and reactivity of this compound is fundamental to its effective application. The strategic placement of its functional groups dictates its utility in complex molecular construction.

General Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process designed to install the aminooxy and protected carboxylate functionalities. A common and efficient laboratory-scale approach involves the N-alkylation of a protected hydroxylamine equivalent, followed by esterification.

Caption: General synthetic workflow for this compound.

Expert Insight: The choice of N-hydroxyphthalimide in Step 1 serves as a practical and stable precursor to the free aminooxy group. The subsequent deprotection with hydrazine (Step 2) is a standard and high-yielding method to release the desired nucleophile while the tert-butyl ester remains intact due to its stability in basic and nucleophilic conditions.

Core Reactivity: A Tale of Two Ends

The utility of this linker stems from the orthogonal reactivity of its two functional groups.

A. The Aminooxy Group: Chemoselective Ligation The terminal aminooxy group (-ONH₂) is a potent nucleophile that reacts specifically with aldehydes and ketones to form a highly stable oxime bond.[4] This reaction is a cornerstone of "click chemistry" due to its high efficiency, selectivity, and biocompatibility, proceeding readily at physiological pH.

Caption: Formation of a stable oxime bond via aminooxy ligation.

B. The tert-Butyl Ester: A Removable Mask The tert-butyl ester is a widely used protecting group for carboxylic acids. Its primary advantage is its stability to a broad range of nucleophilic and basic conditions, while being easily removable under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[] This cleavage releases a free carboxylic acid, which can then be activated for amide bond formation with a primary amine.

Applications in Drug Development & Bioconjugation

The unique chemical properties of this compound make it an invaluable tool in the synthesis of complex bioconjugates, particularly in the development of targeted therapeutics.

Linker Technology for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies where a potent cytotoxic payload is linked to a monoclonal antibody that recognizes a tumor-specific antigen. The linker is a critical component that ensures the stability of the conjugate in circulation and allows for the efficient release of the drug at the target site.

This compound is an exemplary candidate for ADC linker synthesis. The aminooxy group can be used to conjugate the linker to an antibody that has been engineered to contain a site-specific ketone or aldehyde handle. After conjugation, the tert-butyl group is removed, and the resulting carboxylic acid is coupled to an amine-containing drug payload.[]

Workflow Diagram: ADC Synthesis

Caption: Stepwise workflow for synthesizing an ADC using the linker.

Experimental Protocol: Synthesis of a Model ADC

The following protocol outlines a self-validating system for the conjugation of a model payload to an antibody.

Materials:

-

Ketone-engineered monoclonal antibody (mAb-ketone)

-

This compound

-

Trifluoroacetic acid (TFA)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Amine-containing payload (e.g., Monomethyl auristatin E with an amine handle)

-

Reaction Buffers (e.g., PBS, MES)

-

Desalting columns

Step-by-Step Methodology:

-

Oxime Ligation (Antibody-Linker Formation):

-

Dissolve mAb-ketone in a suitable buffer (e.g., PBS, pH 6.5) to a concentration of 5-10 mg/mL.

-

Add a 20-fold molar excess of this compound (from a stock solution in DMSO).

-

Incubate the reaction at room temperature for 4-6 hours with gentle agitation.

-

Remove excess linker using a desalting column, exchanging the buffer to a low pH buffer (e.g., 100 mM Sodium Acetate, pH 4.5) in preparation for the next step.

-

Validation: Confirm conjugation via Mass Spectrometry (MALDI-TOF or ESI-MS) by observing the expected mass shift.

-

-

Deprotection of the Carboxylic Acid:

-

To the chilled solution of the mAb-linker conjugate, add TFA to a final concentration of 5-10% (v/v).

-

Incubate on ice for 30 minutes.

-

Immediately purify the mAb-linker-COOH product via a desalting column, exchanging into a coupling buffer (e.g., MES buffer, pH 6.0).

-

Validation: The success of this step is validated by the successful coupling in the subsequent step.

-

-

Payload Coupling (Amide Bond Formation):

-

Prepare a fresh solution of EDC (10-fold molar excess over mAb) and NHS (10-fold molar excess) in the coupling buffer.

-

Add the EDC/NHS solution to the mAb-linker-COOH to activate the carboxylic acid. Allow this activation to proceed for 15 minutes at room temperature.

-

Add the amine-containing drug payload (5-fold molar excess over mAb).

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Validation: Quench the reaction and purify the final ADC product using size-exclusion or hydrophobic interaction chromatography (SEC/HIC).

-

-

Final Characterization:

-

Characterize the final ADC by UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), SEC (to assess aggregation), and MS (to confirm final conjugate mass).

-

Broader Applications

Beyond ADCs, this linker's utility extends to other areas of research and development:

-

Surface Modification: The aminooxy group can be used to immobilize proteins or other biomolecules onto surfaces functionalized with aldehydes or ketones, such as those on microarrays or nanoparticles.[]

-

Development of Biological Probes: It can serve as a linker to attach fluorescent dyes, biotin, or other reporter molecules to proteins or small molecules for use in cellular imaging and pull-down assays.[4]

-

Peptide and Carbohydrate Synthesis: The compound acts as a valuable building block for creating modified peptides and glycoconjugates.[4]

Conclusion

This compound is more than a simple chemical; it is a strategic tool that offers a powerful combination of stability and orthogonal reactivity. Its ability to facilitate the chemoselective formation of stable oxime bonds while carrying a protected carboxylate ready for subsequent coupling makes it an indispensable linker in the modern drug development arsenal. For scientists and researchers in this field, mastering the application of this reagent opens up a wealth of possibilities for constructing precisely defined, highly functional bioconjugates for therapeutic and diagnostic purposes.

References

-

PubChem. tert-Butyl 2-(2-aminoethoxy)acetate. [Link]

- Google Patents. Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.

Sources

Navigating the Solution Space: A Technical Guide to the Solubility of tert-Butyl 2-(aminooxy)acetate in Organic Solvents

Abstract

Tert-butyl 2-(aminooxy)acetate is a versatile bifunctional molecule increasingly utilized in bioconjugation, medicinal chemistry, and materials science. Its unique structure, combining a reactive aminooxy group with a sterically hindered tert-butyl ester, presents both opportunities and challenges in experimental design, particularly concerning its solubility. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound in common organic solvents. We will delve into the physicochemical properties governing its solubility, present a qualitative solubility profile based on empirical observations, and offer a detailed, self-validating experimental protocol for determining precise quantitative solubility. This guide is structured to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize this compound in their laboratory workflows.

Introduction: The Versatility and Challenge of a Bifunctional Building Block

The utility of this compound in a myriad of scientific applications stems from its distinct functional moieties. The aminooxy group provides a chemoselective handle for the formation of stable oxime linkages with aldehydes and ketones, a cornerstone of modern bioconjugation techniques. Simultaneously, the tert-butyl ester serves as a protecting group for the carboxylic acid, readily removable under acidic conditions. This combination allows for the strategic incorporation of a latent carboxylic acid into complex molecular architectures.

However, the successful application of this reagent is fundamentally dependent on its behavior in solution. An intimate understanding of its solubility in various organic solvents is paramount for reaction setup, purification, and formulation. This guide will systematically explore the factors influencing the solubility of this compound, providing a framework for solvent selection and a practical methodology for its quantitative assessment.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its intrinsic physicochemical properties and its interactions with the solvent. For this compound, the key parameters are summarized below.

| Property | Value/Description | Source |

| Molecular Formula | C₆H₁₃NO₃ | |

| Molecular Weight | 147.17 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| pKa (predicted) | 3.03 ± 0.70 | |

| Topological Polar Surface Area (TPSA) | 61.55 Ų | |

| logP (predicted) | 0.2184 |

The molecule's structure presents a duality of character. The aminooxy and ester functionalities introduce polarity and the capacity for hydrogen bonding, while the tert-butyl group imparts a significant degree of lipophilicity. This amphiphilic nature is the primary driver of its solubility profile. The predicted pKa suggests that the aminooxy group is weakly basic.

Caption: Molecular structure and its influence on physicochemical properties.

Qualitative and Quantitative Solubility Profile

While precise, universally reported quantitative solubility data for this compound is scarce, a qualitative understanding can be derived from its structural features and empirical observations from suppliers and related literature. The general principle of "like dissolves like" provides a strong predictive framework.

Qualitative Solubility Summary:

-

High Solubility: Expected in polar aprotic solvents where the polar functionalities of the molecule can be effectively solvated. Examples include:

-

Dimethyl sulfoxide (DMSO)

-

Dimethylformamide (DMF)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

-

Moderate Solubility: Predicted in polar protic solvents that can engage in hydrogen bonding with the aminooxy and ester groups. Examples include:

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

-

Low to Insoluble: Expected in non-polar solvents due to the molecule's significant polarity. The non-polar solvent molecules cannot effectively solvate the polar regions of the solute. Examples include:

-

Hexanes

-

Toluene

-

Diethyl ether (solubility may be limited)

-

-

Limited Aqueous Solubility: The hydrophobic tert-butyl group is expected to significantly limit solubility in water.

Quantitative Solubility Data:

As previously noted, specific quantitative solubility data for this compound is not widely published. For a structurally similar compound, tert-butyl 2-aminoacetate , a solubility of 100 mg/mL in DMSO has been reported, which may serve as a useful, albeit approximate, reference point.[1]

Given the absence of comprehensive quantitative data, it is imperative for researchers to determine the solubility in their specific solvent systems of interest. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

This protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. This self-validating system ensures accuracy and reproducibility.

Materials:

-

This compound

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved solid remaining after equilibration. b. Add a known volume or mass of the solvent of interest to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Vigorously vortex the mixture for 1-2 minutes to facilitate initial dissolution. e. Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

Sample Preparation for Analysis: a. After the equilibration period, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle. b. Carefully draw the supernatant into a syringe, avoiding any solid particles. c. Attach a syringe filter to the syringe and filter the supernatant into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles. d. Accurately weigh the filtered saturated solution.

-

Gravimetric Analysis (for non-volatile solvents): a. If the solvent is non-volatile (e.g., DMSO), this method can be used as a primary or secondary check. b. Carefully evaporate the solvent from the weighed, filtered saturated solution under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute. c. Once the solvent is completely removed, weigh the vial containing the dried solute. d. Calculate the solubility based on the mass of the solute and the mass of the solvent.

-

Chromatographic Analysis (Recommended Method): a. Prepare a series of calibration standards of this compound in the solvent of interest with known concentrations. b. Analyze the calibration standards using a validated HPLC or GC method to generate a calibration curve (Peak Area vs. Concentration). c. Accurately dilute a known mass or volume of the filtered saturated solution with the solvent of interest to bring its concentration within the range of the calibration curve. d. Analyze the diluted sample using the same chromatographic method. e. Determine the concentration of the diluted sample from the calibration curve. f. Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility.

Sources

tert-Butyl 2-(aminooxy)acetate stability at different pH

An In-depth Technical Guide to the pH-Dependent Stability of tert-Butyl 2-(aminooxy)acetate

Introduction

This compound is a bifunctional molecule of significant interest in the fields of chemical biology, drug delivery, and bioconjugation.[1] Its structure incorporates a tert-butyl ester, a common protecting group, and a reactive aminooxy moiety. This unique combination allows it to serve as a versatile linker and building block.[1] The aminooxy group facilitates the formation of highly stable oxime bonds with aldehydes and ketones, a cornerstone of bioorthogonal chemistry, while the tert-butyl ester provides a means for temporary protection of a carboxylic acid.[2][3]

Understanding the chemical stability of this compound across a range of pH values is paramount for its effective application. For researchers in drug development and protein modification, this knowledge dictates storage conditions, reaction buffer selection, and purification strategies. This guide provides a detailed examination of the molecule's stability profile, the underlying chemical mechanisms of its degradation, and practical protocols for its assessment, empowering scientists to harness its full potential with confidence and precision.

Molecular Structure and Physicochemical Properties

The reactivity and stability of this compound are dictated by its two primary functional groups: the tert-butyl ester and the terminal aminooxy group.

-

tert-Butyl Ester: This bulky ester group serves as a protecting group for the carboxylic acid. It is well-known for its relative stability to nucleophilic attack and basic conditions (due to steric hindrance) but its pronounced lability under acidic conditions.[4]

-

Aminooxy Group (-ONH₂): This nucleophilic group is key to the molecule's utility in bioconjugation. It reacts specifically with carbonyl compounds (aldehydes and ketones) to form a stable oxime linkage (-O-N=C).[2][3] The efficiency of this reaction is highly pH-dependent.

Commercial suppliers typically provide the compound as a colorless to yellow liquid, recommending storage at 2-8°C under an inert atmosphere and protected from light to ensure its integrity.[5][6]

Caption: Chemical structure of this compound.

pH-Dependent Stability and Degradation Pathways

The stability of this compound is critically dependent on the pH of its environment. The primary point of vulnerability is the ester linkage, which can undergo hydrolysis under both acidic and basic conditions, albeit through different mechanisms.

Acidic Conditions (pH < 4)

Under strongly acidic conditions, the tert-butyl ester is highly susceptible to hydrolysis. This reaction is a standard method for deprotecting tert-butyl esters in organic synthesis.[4]

-

Mechanism of Degradation: The acid-catalyzed hydrolysis proceeds via a unimolecular (AAL1) mechanism.[7][8]

-

Protonation: The carbonyl oxygen of the ester is protonated by an acid (H⁺), making the carbonyl carbon more electrophilic.

-

C-O Bond Cleavage: The bond between the oxygen and the tert-butyl group cleaves, forming a stable tertiary carbocation (the tert-butyl cation) and 2-(aminooxy)acetic acid. This step is the rate-determining step.

-

Carbocation Elimination: The highly reactive tert-butyl cation rapidly eliminates a proton to form isobutylene gas.[7][9]

-

-

Kinetics and Implications: The hydrolysis follows first-order kinetics and is significantly faster at lower pH values and higher temperatures.[8][10] This instability means that for applications requiring the intact ester, such as certain prodrug strategies, exposure to acidic environments (e.g., the stomach, pH 1.5-3.5) must be carefully considered, as it will lead to rapid cleavage of the protecting group.

Neutral Conditions (pH 6.0 - 8.0)

The molecule exhibits its greatest stability in the neutral to slightly acidic pH range.

-

Ester Stability: The tert-butyl ester is generally stable against hydrolysis at neutral pH.[4] This allows for the molecule to be used effectively in typical biological buffers (e.g., PBS, pH 7.4) without significant degradation over the course of an experiment.

-

Aminooxy Reactivity: This pH range is optimal for the primary function of the aminooxy group: oxime ligation. The reaction with aldehydes and ketones proceeds most efficiently between pH 6.5 and 7.5.[2] At lower pH values, the aminooxy group becomes protonated, reducing its nucleophilicity. At higher pH values, the rate can decrease. Therefore, maintaining a neutral pH is crucial for maximizing conjugation efficiency while preserving the integrity of the ester.

Basic Conditions (pH > 8.0)

While more resistant to base than simpler esters like methyl or ethyl esters, the tert-butyl ester can still be cleaved under sufficiently basic conditions.

-

Mechanism of Degradation: Base-catalyzed hydrolysis (saponification) occurs via a bimolecular acyl-oxygen cleavage (BAC2) mechanism.[4]

-

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the tert-butoxide ion to form 2-(aminooxy)acetic acid. The tert-butoxide is then protonated by the solvent to yield tert-butanol.

-

-

Kinetics and Implications: The rate of this reaction is dependent on the concentration of the base. While the steric bulk of the tert-butyl group slows this process considerably compared to acid-catalyzed hydrolysis, prolonged exposure to strong bases (pH > 10) will lead to degradation.[1][4] This is a critical consideration during workup procedures in organic synthesis or in formulation development where basic excipients might be used.

Caption: pH-dependent degradation pathways of this compound.

Experimental Design for Stability Assessment

A robust, self-validating experimental protocol is essential to quantify the stability of this compound. The causality behind this experimental design is to simulate conditions relevant to its storage and application while using a reliable analytical method to monitor its fate over time.

Core Protocol: Isothermal pH-Stability Study

This protocol determines the rate of degradation as a function of pH at a constant temperature.

1. Preparation of Buffers and Stock Solution:

- Prepare a series of buffers covering the desired pH range (e.g., 0.1 M HCl for pH 1.2; 0.1 M acetate buffer for pH 4.0; 0.1 M phosphate buffer for pH 7.4; 0.1 M borate buffer for pH 9.0).[10] The choice of buffer is critical; they must be non-reactive with the analyte.

- Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility and minimize initial hydrolysis.

2. Initiation of the Stability Study:

- Bring all buffer solutions to the desired study temperature (e.g., 25°C or an accelerated condition like 40°C).

- Spike a small, precise volume of the stock solution into each buffer to achieve the target final concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1-2%) to avoid affecting the buffer pH and reaction kinetics.

- Immediately after mixing, withdraw the "time zero" (T₀) sample from each pH solution. This sample serves as the reference against which all subsequent time points are compared.[11]

3. Incubation and Sampling:

- Store the reaction vials at the constant temperature, protected from light.

- Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be higher for conditions where rapid degradation is expected (i.e., low pH).

- Immediately quench any further reaction in the withdrawn samples. This can be achieved by neutralization (e.g., adding a base to an acidic sample) or by immediate dilution in the mobile phase and storage at low temperature (e.g., -20°C) prior to analysis.

4. Analytical Quantification:

- Analyze all samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[12] A "stability-indicating" method is one that can separate the intact parent compound from all its degradation products, ensuring accurate quantification of the parent drug.

- Use a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

5. Data Analysis and Interpretation:

Calculate the percentage of this compound remaining at each time point relative to the T₀ concentration.

Plot the natural logarithm of the remaining concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

The degradation rate constant (k) is the negative of the slope of this line.

Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k .

Caption: Workflow for an isothermal pH-stability study.

Data Presentation

All quantitative data should be summarized for clear interpretation. A pH-rate profile, which plots the logarithm of the rate constant (log k) against pH, provides a comprehensive visual summary of the stability profile.

Table 1: Hypothetical Stability Data for this compound at 40°C

| pH | Buffer System | Degradation Rate Constant (k, hr⁻¹) | Half-Life (t₁/₂, hr) | Primary Degradation Mechanism |

| 1.2 | 0.1 M HCl | 0.347 | 2.0 | Acid Hydrolysis (AAL1) |

| 4.0 | Acetate | 0.011 | 63.0 | Acid Hydrolysis (AAL1) |

| 7.4 | Phosphate | < 0.001 | > 700 | Minimal Hydrolysis |

| 9.0 | Borate | 0.005 | 138.6 | Base Hydrolysis (BAC2) |

Note: The data in this table are illustrative and intended to represent expected trends.

Summary and Recommendations for Best Practices

-

Acidic Environments (pH < 4): Expect rapid degradation. This is useful for intentional deprotection but must be avoided if the intact ester is desired. All acidic steps in workups or formulations should be performed quickly and at low temperatures.

-

Neutral Environments (pH 6-8): This is the ideal range for stability and for performing bioconjugation reactions. Buffers like PBS (pH 7.4) or MES (pH 6.0-6.5) are excellent choices for oxime ligations.

-

Basic Environments (pH > 8): The compound is significantly more stable than in acid but will degrade over time. Avoid prolonged exposure to strong bases, especially at elevated temperatures.

-

Storage: For long-term viability, store the compound as a neat liquid or solid under an inert atmosphere (argon or nitrogen) at the recommended temperature of 2-8°C.[5] For solutions, prepare stocks in anhydrous aprotic solvents like DMSO or acetonitrile and store at -20°C or below.[13]

By understanding these principles and employing rigorous experimental validation, researchers can confidently use this compound as a reliable tool in the advancement of drug development and chemical biology.

References

-

G. S. Kottayil, et al. (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Pharmaceutical Research. Available at: [Link]

- Google Patents. (2013). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. Google Patents.

-

Interchim. (N.d.). Aminooxy & Aldehyde PEO/PEG reagents. Interchim. Available at: [Link]

-

Organic Chemistry Portal. (N.d.). tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

-

Organic Syntheses. (N.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. Available at: [Link]

-

ResearchGate. (N.d.). Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate. Available at: [Link]

-

ResearchGate. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. ResearchGate. Available at: [Link]

-

UQ eSpace. (1956). Kinetics and mechanisms of the acid-catalysed hydrolysis of tertiary butyl acetate. The University of Queensland. Available at: [Link]

-

PubChem. (N.d.). Tert-butyl 2-(2-aminoethoxy)acetate. National Center for Biotechnology Information. Available at: [Link]

-

Occupational Safety and Health Administration. (2024). TERT-BUTYL ACETATE. U.S. Department of Labor. Available at: [Link]

-

ResearchGate. (2009). The t-butoxy group, a novel hydroxyl-protecting group for use in peptide synthesis with hydroxy-amino acids. ResearchGate. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (N.d.). ANALYTICAL METHODS. ATSDR. Available at: [Link]

-

C. Hottenroth, et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]

-

Course Hero. (N.d.). Report Sheet: Kinetics: Integrated Rate Laws Hydrolysis of Tert-Butyl Chloride. Course Hero. Available at: [Link]

-

PubMed. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. National Library of Medicine. Available at: [Link]

-

PubMed. (1984). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. National Library of Medicine. Available at: [Link]

-

M. K. G. Jayanthi, et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. Available at: [Link]

Sources

- 1. Buy this compound | 56834-02-7 [smolecule.com]

- 2. broadpharm.com [broadpharm.com]

- 3. interchim.fr [interchim.fr]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. This compound | 56834-02-7 [sigmaaldrich.com]

- 6. This compound | 56834-02-7 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Reaction of tert-Butyl 2-(aminooxy)acetate with Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemoselective ligation of an aminooxy group with a ketone to form a stable oxime bond is a cornerstone of modern bioconjugation and drug development. This guide provides an in-depth technical exploration of the reaction between tert-butyl 2-(aminooxy)acetate and ketones. We will delve into the mechanistic underpinnings of this transformation, discuss the critical role of catalysts and reaction conditions, and provide field-proven protocols. Furthermore, this document will explore the strategic applications of this reaction in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs), and address potential challenges and troubleshooting strategies.

Introduction: The Significance of Oxime Ligation in Advanced Bioconjugation

The ability to covalently link molecules with high specificity and efficiency under mild, aqueous conditions is paramount in the fields of chemical biology and drug development. Oxime ligation, the reaction between an aminooxy-functionalized compound and a ketone or aldehyde, has emerged as a powerful tool for achieving this goal.[1] This bioorthogonal reaction is characterized by its high chemoselectivity, meaning the reacting functional groups are largely inert to the vast array of other functionalities present in biological systems.[1][2] The resulting oxime bond is notably stable, a crucial attribute for applications such as the development of long-circulating antibody-drug conjugates.[3]

This compound is a particularly valuable reagent in this context. The aminooxy group provides the reactive handle for oxime ligation, while the tert-butyl ester serves as a protecting group for the carboxylic acid. This masked functionality can be deprotected under specific conditions post-ligation to reveal a carboxylic acid, which can then be used for further modifications or to modulate the physicochemical properties of the conjugate.

The Core Reaction: Mechanism and Kinetics

The formation of an oxime from this compound and a ketone proceeds through a two-step mechanism:

-

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon of the ketone. This step results in the formation of a tetrahedral hemiaminal intermediate.[1]

-

Dehydration: The rate-determining step of the reaction is the acid-catalyzed dehydration of the hemiaminal intermediate to yield the final oxime product.[1][4]

The overall reaction rate is pH-dependent.[4] While acidic conditions (pH 4-5) accelerate the dehydration step, excessive acidity can lead to the protonation of the aminooxy nucleophile, rendering it unreactive.[3][4]

The Challenge of Ketone Reactivity

A critical consideration for researchers is that ketones are generally less reactive than aldehydes in oxime ligation reactions.[3][5] This reduced reactivity can be attributed to both steric hindrance around the carbonyl carbon and the electron-donating nature of the adjacent alkyl groups, which reduces the electrophilicity of the carbonyl. Consequently, reactions with ketones often require catalysts or more forcing conditions to achieve acceptable rates and yields.[3]

Catalysis: Accelerating the Ligation

To overcome the sluggish kinetics of oxime formation, particularly at physiological pH (around 7.4), various catalysts have been developed.

Aniline and its Derivatives

Aniline and its derivatives are the most common nucleophilic catalysts for oxime ligation.[4][6] Aniline functions by first reacting with the ketone to form a more reactive protonated Schiff base (an iminium ion).[6] This intermediate is more susceptible to attack by the aminooxy nucleophile, thereby accelerating the overall reaction rate.[6]

Several aniline derivatives have been shown to be more effective catalysts than aniline itself. Electron-donating substituents on the aniline ring enhance catalytic activity.[7] Notably, m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA) have demonstrated significantly higher catalytic efficiency.[6][7][8][9] This increased efficiency is attributed to both their electronic properties and their greater aqueous solubility, which allows for the use of higher catalyst concentrations.[6][8] For instance, p-phenylenediamine has been reported to accelerate protein PEGylation at pH 7 by 120-fold compared to the uncatalyzed reaction.[3][7][9]

Carboxylate Buffers

Interestingly, carboxylate species, such as acetate, can also act as activating agents, promoting the oxime reaction with ketones at physiological pH.[10] This rate enhancement is thought to occur through the formation of hydrogen bonds with the rate-limiting intermediate, which helps to drive the reaction to completion.[10] A synergistic effect has been observed when using a combination of aniline and carboxylates, leading to a significant increase in the reaction rate with keto substrates.[10]

Experimental Protocol: A Practical Guide

The following section provides a detailed, step-by-step methodology for a typical oxime ligation reaction between this compound and a ketone-functionalized substrate.

Materials and Reagents

-

Ketone-functionalized substrate

-

This compound

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0[4] or 0.1 M Sodium Acetate, pH 4.6[4]

-

Catalyst Stock Solution: 1 M aniline or p-phenylenediamine in DMSO or water[4]

-

Quenching Solution (optional): Acetone

-

Purification System: Reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC)

Reaction Setup

-

Reagent Preparation:

-

Dissolve the ketone-functionalized molecule in the chosen reaction buffer to the desired concentration (e.g., 1-10 mg/mL for a protein).[11]

-

Prepare a stock solution of this compound in the same buffer. A 5- to 20-fold molar excess of the aminooxy compound over the ketone is typically recommended to drive the reaction to completion.[11]

-

Prepare a stock solution of the aniline catalyst.

-

-

Ligation Reaction:

-

Incubation:

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature or 37°C. Reaction times can range from 2 to 24 hours, depending on the reactivity of the ketone, reactant concentrations, and the catalyst used.[1][4][12]

-

Monitor the reaction progress using an appropriate analytical technique such as LC-MS or SDS-PAGE.

-

Work-up and Purification

-

Quenching (Optional): To consume any unreacted this compound, an excess of acetone can be added to the reaction mixture, followed by a 30-minute incubation.[3][11]

-

Purification: The desired oxime conjugate can be purified from unreacted starting materials and catalyst using a suitable chromatographic method.

Deprotection of the tert-Butyl Ester

The tert-butyl ester of the resulting conjugate can be cleaved under acidic conditions to yield the free carboxylic acid. A common method involves treatment with trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM).[12][14]

Protocol for tert-Butyl Ester Deprotection:

-

Dissolve the purified conjugate in anhydrous DCM.

-

Add an equal volume of TFA.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Monitor the deprotection by LC-MS.

-

Remove the DCM and excess TFA under reduced pressure.

-

The deprotected product can then be purified by an appropriate method.

It is important to note that the acidic conditions required for tert-butyl ester cleavage can also potentially hydrolyze the oxime bond, although oximes are generally more stable than other imine linkages.[3] Careful optimization of the deprotection conditions is therefore crucial. Milder acidic conditions or non-acidic methods can be explored if the stability of the conjugate is a concern.[14]

Data Presentation: Optimizing Reaction Parameters

The efficiency of the oxime ligation is influenced by several factors. The following table summarizes key quantitative data to guide experimental design.

| Parameter | Recommended Range/Value | Rationale and Key Insights |

| pH | 4.5-5.0 (uncatalyzed)[4] 7.0-7.5 (catalyzed)[4] | Uncatalyzed reactions are fastest at acidic pH. Catalysts enable efficient ligation at neutral pH, which is crucial for biomolecule stability.[4] |

| Catalyst | Aniline, p-phenylenediamine[6] | p-Phenylenediamine is a more efficient catalyst than aniline.[7] |

| Catalyst Concentration | 10-100 mM[1][11] | Higher catalyst concentrations generally lead to faster reaction rates.[6] |

| Temperature | Room Temperature to 37°C[4] | Increased temperature can enhance the reaction rate, but may affect the stability of sensitive biomolecules.[4] |